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Compound of Interest

Compound Name: 1,2-Ethanediol monoricinoleate

Cat. No.: B094819 Get Quote

Spectroscopic and Experimental Profile of
Ethylene Glycol Monoricinoleate
This technical guide provides a comprehensive overview of the spectroscopic properties of

ethylene glycol monoricinoleate, a versatile oleochemical derived from the esterification of

ricinoleic acid with ethylene glycol. Due to the limited availability of directly published spectra

for this specific compound, this document presents predicted spectroscopic data based on the

well-established spectral characteristics of its constituent molecules: ricinoleic acid and

ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug

development and materials science who require a detailed understanding of the molecular

structure and characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for ethylene glycol monoricinoleate. These predictions

are derived from the known spectroscopic data of ricinoleic acid and ethylene glycol, as well as

analogous ethylene glycol monoesters.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~5.4 m 2H
-CH=CH- (Olefinic

protons)

~4.2 t 2H
-C(=O)O-CH₂-CH₂OH

(Ester methylene)

~3.7 t 2H
-C(=O)OCH₂-CH₂-OH

(Alcohol methylene)

~3.6 m 1H
-CH(OH)- (Carbinol

proton on ricinoleate)

~2.3 t 2H

-CH₂-C(=O)O-

(Methylene alpha to

carbonyl)

~2.2 m 2H
-CH₂-CH=CH- (Allylic

methylene)

~2.0 m 2H
-CH=CH-CH₂- (Allylic

methylene)

~1.6 m 2H

-CH₂-CH₂-C(=O)O-

(Methylene beta to

carbonyl)

~1.3 br s ~18H
-(CH₂)ₙ- (Aliphatic

chain methylenes)

~0.9 t 3H
-CH₃ (Terminal

methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~174 -C(=O)O- (Ester carbonyl)

~133, ~125 -CH=CH- (Olefinic carbons)

~71 -CH(OH)- (Carbinol carbon on ricinoleate)

~67 -C(=O)O-CH₂-CH₂OH (Ester methylene)

~61 -C(=O)OCH₂-CH₂-OH (Alcohol methylene)

~36 -CH₂-CH(OH)-

~34 -CH₂-C(=O)O-

~32-22 -(CH₂)ₙ- (Aliphatic chain methylenes)

~14 -CH₃ (Terminal methyl)

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong
O-H stretch (Alcohol and

hydroxyl groups)

~3010 Medium =C-H stretch (Olefinic)

~2925, ~2855 Strong C-H stretch (Aliphatic)

~1740 Strong C=O stretch (Ester carbonyl)

~1460 Medium C-H bend (Methylene)

~1170 Strong C-O stretch (Ester)

~1060 Strong C-O stretch (Alcohol)

~725 Weak
-(CH₂)ₙ- rock (Methylene

chain)

Table 4: Predicted Mass Spectrometry Data
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m/z Ion

[M+H]⁺ Molecular ion peak (protonated)

[M+Na]⁺ Molecular ion peak (sodiated)

[M-H₂O]⁺ Loss of water from the hydroxyl group

[M-C₂H₄O]⁺ Loss of ethylene oxide fragment

Various fragments
Cleavage at the ester linkage and along the

aliphatic chain

Experimental Protocols
The following section details a representative experimental protocol for the synthesis and

subsequent spectroscopic characterization of ethylene glycol monoricinoleate.

Synthesis of Ethylene Glycol Monoricinoleate via Direct
Esterification
This procedure is adapted from established methods for the synthesis of fatty acid monoesters.

Materials:

Ricinoleic acid (technical grade, ~90%)

Ethylene glycol (ACS grade)

p-Toluenesulfonic acid monohydrate (catalyst)

Toluene (solvent)

Sodium bicarbonate solution (5% w/v)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Rotary evaporator
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Dean-Stark apparatus

Heating mantle with magnetic stirring

Separatory funnel

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic

stirrer, add ricinoleic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of ricinoleic

acid to ethylene glycol).

Add toluene as an azeotropic solvent (approximately 20% of the total volume).

Add p-toluenesulfonic acid monohydrate (1-2% by weight of the ricinoleic acid) as the

catalyst.

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the

esterification will be collected in the Dean-Stark trap.

Monitor the reaction progress by observing the amount of water collected. The reaction is

considered complete when the theoretical amount of water has been collected.

After completion, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium

bicarbonate solution (to neutralize the catalyst), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude ethylene glycol

monoricinoleate.

Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of

deuterated chloroform (CDCl₃).

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be performed to aid in the

assignment of carbon signals.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Place a drop of the neat liquid product between two NaCl or KBr plates.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated or

sodiated molecular ions.

Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships described in this guide.
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Synthesis and Characterization Workflow
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Caption: Workflow for the synthesis and spectroscopic characterization of ethylene glycol

monoricinoleate.

Logical Relationship of Spectroscopic Data
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of ethylene
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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